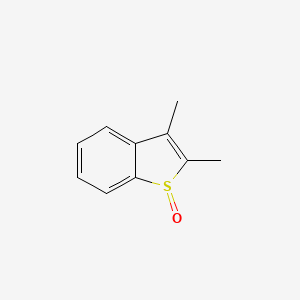

2,3-Dimethylbenzothiophene sulfoxide

Description

Structure

3D Structure

Properties

CAS No. |

70445-88-4 |

|---|---|

Molecular Formula |

C10H10OS |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

2,3-dimethyl-1-benzothiophene 1-oxide |

InChI |

InChI=1S/C10H10OS/c1-7-8(2)12(11)10-6-4-3-5-9(7)10/h3-6H,1-2H3 |

InChI Key |

SYRBKZYSIYJRJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(S(=O)C2=CC=CC=C12)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,3 Dimethylbenzothiophene Sulfoxide

Electrophilic and Nucleophilic Reactivity of the Sulfoxide (B87167) Sulfur

The sulfur atom in 2,3-dimethylbenzothiophene sulfoxide exhibits both electrophilic and nucleophilic properties, which are intricately influenced by the presence of the sulfoxide oxygen.

Role of the Sulfoxide Oxygen in Activation

The sulfoxide group is characterized by a polarized sulfur-oxygen bond, with the oxygen atom being more electronegative. This polarization results in a partial positive charge on the sulfur atom and a partial negative charge on the oxygen atom. The lone pairs of electrons on the oxygen atom can act as a nucleophilic site, particularly towards strong electrophiles.

Activation of the sulfoxide is typically initiated by the reaction of the sulfoxide oxygen with an electrophile, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA). This acylation of the oxygen atom enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This activation transforms the sulfoxide into a better leaving group and is a key step in initiating reactions such as the Pummerer and related rearrangements. The lone pair on the sulfur atom also allows it to act as a nucleophile, for instance, in reactions with alkyl halides to form sulfonium (B1226848) salts.

Sulfoxide-Directed Functionalizations and Transformations

The activated sulfoxide group is central to a variety of functionalization reactions. A key transformation is the interrupted Pummerer reaction . In this process, the activated sulfoxide is trapped by an external nucleophile, such as a phenol (B47542) or a silane, to form a sulfonium salt intermediate. nih.gov This intermediate is not aromatic in the thiophene (B33073) ring, which facilitates subsequent rearrangements. manchester.ac.uk

This strategy has been effectively used for the C-H functionalization of benzothiophenes. For instance, the reaction of a benzothiophene (B83047) S-oxide with a phenol in the presence of an activator like TFAA leads to the formation of a C-C bond between the benzothiophene core and the phenol. wikipedia.org This process is highly regioselective, a feature attributed to the subsequent rearrangement steps.

Carbon-Hydrogen (C-H) Bond Activation and Functionalization Mediated by Sulfoxides

The sulfoxide group in this compound can direct the activation of otherwise inert C-H bonds, enabling the introduction of new functional groups without the need for pre-functionalized starting materials. This has been particularly explored in the context of metal-free cross-coupling reactions.

Metal-Free C-H/C-H Type Coupling Reactions

A significant advancement in the chemistry of benzothiophene sulfoxides is their use in metal-free C-H/C-H coupling reactions. acs.org These reactions typically proceed via an interrupted Pummerer reaction followed by a sigmatropic rearrangement. The sulfoxide group acts as a traceless directing group, facilitating the coupling and being removed in the course of the reaction sequence.

This methodology allows for the coupling of two C-H bonds, one on the benzothiophene and one on a coupling partner, such as a phenol or another arene. The process is initiated by the activation of the sulfoxide, followed by nucleophilic attack from the coupling partner to form a sulfonium intermediate. This intermediate then undergoes a rearrangement to form the C-C bond.

Positional Selectivity in Arylation Processes (e.g., C4 and C3 Arylation)

The position of arylation on the benzothiophene ring is highly dependent on the substitution pattern of the benzothiophene sulfoxide. In the case of this compound, arylation has been observed to occur selectively at the C3 position. This is in contrast to benzothiophene S-oxides bearing an electron-withdrawing group at the C3 position, which favors arylation at the C4 position.

Computational studies have suggested that the regioselectivity is influenced by the electronic properties of the benzothiophene system. For 2,3-dimethylbenzothiophene S-oxide, the C3 position is more nucleophilic, leading to the observed C3-arylation product.

Below is a data table summarizing the positional selectivity in the arylation of benzothiophene S-oxides.

| Benzothiophene S-Oxide Substrate | Coupling Partner | Activating Agent | Major Arylation Position | Yield (%) |

|---|---|---|---|---|

| 2,3-Dimethylbenzothiophene S-oxide | Phenol | TFAA | C3 | 65 |

| 3-Acylbenzothiophene S-oxide | Phenol | TFAA | C4 | Up to 77 |

Rearrangement Reactions Involving the Sulfoxide Group

Rearrangement reactions are a cornerstone of the reactivity of this compound, providing powerful methods for the construction of complex molecular architectures. These rearrangements are often triggered by the activation of the sulfoxide group.

A key mechanistic pathway involves an initial interrupted Pummerer reaction to form a sulfonium salt, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. manchester.ac.ukwikipedia.org This rearrangement is facile because the sulfonium intermediate lacks aromaticity in the thiophene ring. This cascade of reactions allows for the regioselective formation of C-C bonds under mild, metal-free conditions. nih.gov

Another important class of rearrangements involving sulfoxides is the researchgate.netnih.gov-sigmatropic rearrangement, such as the Mislow-Evans rearrangement. rsc.org While this is more commonly associated with allylic sulfoxides, the principles can be extended to aryl sulfoxides under certain conditions, leading to dearomatization and the formation of new stereocenters.

The table below provides examples of rearrangement reactions involving benzothiophene S-oxides.

| Reaction Type | Substrate | Reagents | Key Intermediate | Product Type |

|---|---|---|---|---|

| Interrupted Pummerer/ researchgate.netresearchgate.net-Sigmatropic Rearrangement | Benzothiophene S-oxide | Phenol, TFAA | Sulfonium salt | C3-Arylated benzothiophene |

| Interrupted Pummerer/ researchgate.netresearchgate.net-Sigmatropic Rearrangement | Benzothiophene S-oxide | Allyl silane, TFAA | Sulfonium salt | C3-Allylated benzothiophene |

| Interrupted Pummerer/ researchgate.netresearchgate.net-Sigmatropic/1,2-Migration Cascade | Benzothiophene S-oxide | Phenol, TFAA | Benzothiophenium salt | C2-Arylated benzothiophene |

Pummerer-Type Rearrangements and Analogous Processes

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, which, upon activation with an electrophile (typically an acid anhydride), rearrange to form α-acyloxy thioethers. wikipedia.org The mechanism involves the formation of a sulfonium intermediate, followed by deprotonation and nucleophilic attack. wikipedia.org

A significant variation of this reaction is the interrupted Pummerer reaction , where the intermediate thionium (B1214772) ion is trapped by an external or intramolecular nucleophile. manchester.ac.ukresearchgate.netnih.govresearchgate.net This process has been developed into a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

In the context of benzothiophene sulfoxides, this reactivity has been exploited for the functionalization of the benzothiophene core. Research has shown that benzothiophene S-oxides, when activated, can engage nucleophiles in an interrupted Pummerer reaction to form sulfonium salts. manchester.ac.uknih.gov These intermediates can then undergo further transformations. For instance, a metal-free C3-arylation and alkylation of benzothiophenes has been achieved using an interrupted Pummerer reaction followed by a manchester.ac.ukmanchester.ac.uk-sigmatropic rearrangement. While detailed studies on this compound are not extensively documented, it has been noted that this specific compound can undergo a C3-coupling reaction, which is indicative of its participation in such Pummerer-type cascades.

Thermal and Photochemical Rearrangement Pathways

The thermal and photochemical reactivity of sulfoxides can lead to a variety of transformations, including deoxygenation and rearrangement. Photochemical deoxygenation of aromatic sulfoxides, such as dibenzothiophene (B1670422) S-oxide, to their corresponding sulfides has been reported. rsc.org The mechanism of this process can be complex and may involve the generation of atomic oxygen. rsc.org The specific thermal and photochemical rearrangement pathways of this compound have not been a focus of dedicated studies in the available literature. General principles suggest that upon irradiation, cleavage of the S-O bond could occur, leading to the formation of 2,3-dimethylbenzothiophene. Thermal decomposition might lead to more complex product mixtures, depending on the reaction conditions.

Reduction Chemistry of Benzothiophene Sulfoxides

Selective Reduction to Sulfides

The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis. A wide array of reagents and methodologies have been developed for this purpose, offering varying degrees of selectivity and functional group tolerance. Common reducing agents include:

Borohydride-based reagents: Sodium borohydride (B1222165) in combination with various additives or catalysts, such as iodine or cobalt(II) chloride, has been shown to be effective for the reduction of sulfoxides. ingentaconnect.comorganic-chemistry.org

Phosphorus-based reagents: Triphenylphosphine in the presence of an activator like thionyl chloride can efficiently deoxygenate sulfoxides. organic-chemistry.org

Acid-anhydride/halide systems: A combination of triflic anhydride and potassium iodide provides a mild and chemoselective method for sulfoxide reduction. organic-chemistry.org

Other methods: Reagents such as oxalyl chloride in combination with an alcohol and a tertiary amine, or ethyl vinyl ether, have also been employed for the large-scale reduction of sulfoxides. mdpi.comgoogle.com

Table 1: Common Reagents for the Reduction of Sulfoxides to Sulfides

| Reagent System | Typical Conditions | Reference |

|---|---|---|

| NaBH₄ / I₂ | Anhydrous THF | organic-chemistry.org |

| NaBH₄ / CoCl₂·6H₂O / Moist Alumina | Hexane | ingentaconnect.com |

| SOCl₂ / Ph₃P | THF, room temperature | organic-chemistry.org |

| (CF₃SO₂)₂O / KI | Acetonitrile, room temperature | organic-chemistry.org |

| Oxalyl chloride / Alcohol / Tertiary amine | THF, low temperature | google.com |

Investigation of Reductive Elimination Mechanisms

Reductive elimination is a fundamental step in organometallic chemistry, often involving the formation of a new bond between two ligands with a concurrent reduction in the oxidation state of the metal center. In the context of sulfoxide chemistry, analogous processes can be considered, particularly in reactions where the sulfur atom acts as a temporary scaffold for bond formation. For instance, in certain interrupted Pummerer reaction cascades, the final step involves the departure of a sulfide (B99878) moiety, which can be viewed as a formal reductive elimination from a sulfurane intermediate. researchgate.net

However, detailed mechanistic investigations, including kinetic studies and computational analysis, specifically focused on reductive elimination pathways involving this compound, are not present in the current body of scientific literature. Such studies would be necessary to elucidate the precise nature of the transition states and intermediates in reactions where new bonds are formed at the expense of the sulfoxide group.

Cycloaddition and Pericyclic Reactions Involving Benzothiophene Sulfoxides

Utilization as Dienophiles or Dipolarophiles

The benzothiophene core, particularly when modified at the sulfur atom, can participate in cycloaddition reactions. In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. wikipedia.org Conversely, in a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile to yield a five-membered heterocyclic ring. wikipedia.org

The carbon-carbon double bond of the thiophene ring in benzothiophene sulfoxides has the potential to act as a dienophile or a dipolarophile. The reactivity of this double bond is influenced by the electron-withdrawing nature of the sulfoxide group. While there is research on the cycloaddition reactions of benzothiophene S,S-dioxides and other substituted thiophene derivatives, rsc.orgresearchgate.net specific examples of this compound acting as a dienophile or dipolarophile are not documented. The steric hindrance from the two methyl groups at the C2 and C3 positions might influence its reactivity in such transformations. Further experimental studies would be required to explore and characterize the utility of this compound in these pericyclic reactions.

In-depth Analysis of this compound Reveals Complex Stereochemical Dynamics

A comprehensive examination of this compound highlights the intricate nature of its structural and stereochemical properties. This article delves into the chirality at the sulfur center, the factors governing its stereochemical stability, and the dynamic conformational behaviors that define its molecular geometry.

The study of organosulfur compounds, particularly those with chiral sulfoxide moieties, is a field of significant interest due to their applications in asymmetric synthesis and materials science. This compound serves as a key subject for investigating the fundamental principles of stereochemistry and conformational dynamics in this class of molecules.

Structural Characterization and Stereochemical Dynamics

The three-dimensional structure and stereochemical behavior of 2,3-Dimethylbenzothiophene sulfoxide (B87167) are dictated by the arrangement of substituents around the sulfur atom and the inherent flexibility of the sulfoxide group.

The sulfur atom in 2,3-Dimethylbenzothiophene sulfoxide is a stereogenic center, giving rise to the potential for chirality. The presence of a lone pair of electrons and three different substituents (the oxygen atom and the two carbon atoms of the benzothiophene (B83047) ring system) results in a tetrahedral geometry around the sulfur, making the molecule chiral.

The non-superimposable mirror images of this compound are known as enantiomers. The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial for understanding the stereochemical outcome of synthetic procedures and for applications where a single enantiomer is desired. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common technique for separating and quantifying the enantiomers of chiral sulfoxides. While specific data for this compound is not extensively documented in publicly available literature, the principles of chiral analysis for similar aryl sulfoxides are well-established.

Table 1: General Parameters for Chiral HPLC Analysis of Aryl Sulfoxides

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Chiralpak AD, Chiralcel OD |

| Mobile Phase | Hexane/Isopropanol mixtures |

| Detection | UV-Vis at 254 nm |

Note: This table represents typical conditions for related compounds and serves as a general guideline in the absence of specific data for this compound.

The stereochemical stability of sulfoxides is a critical factor, and they are known to be configurationally stable at room temperature. The primary mechanism for the loss of stereochemical integrity is pyramidal inversion at the sulfur atom. This process involves the movement of the sulfur atom through a planar transition state. The energy barrier for this inversion is substantial, typically in the range of 35 to 42 kcal/mol for aryl sulfoxides, rendering them optically stable under normal conditions.

Several factors can influence this energy barrier:

Electronic Effects: Electron-withdrawing groups attached to the sulfur atom can lower the inversion barrier, while electron-donating groups tend to increase it.

Steric Effects: Bulky substituents around the sulfur atom can increase the steric strain in the planar transition state, thereby increasing the energy barrier to inversion.

Solvent Effects: The polarity of the solvent can have a minor influence on the rate of racemization.

It is important to note that racemization can also be induced under specific conditions, such as exposure to high temperatures or UV radiation, which can provide sufficient energy to overcome the inversion barrier.

Spectroscopic techniques are invaluable tools for elucidating the conformational preferences of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide insights into the molecular structure and symmetry. The chemical shifts of the methyl groups and the aromatic protons can be influenced by the orientation of the sulfoxide oxygen. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of different protons, helping to deduce the preferred conformation.

Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy is a powerful technique for studying stereochemistry. The differential absorption of left and right circularly polarized light provides a unique spectral fingerprint for each enantiomer. Theoretical calculations are often used in conjunction with experimental CD spectra to assign the absolute configuration of the chiral center.

Table 2: Expected Spectroscopic Data for Aryl Sulfoxides

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Diastereotopic protons in the presence of a chiral center. |

| ¹³C NMR | Distinct signals for all carbon atoms in an asymmetric molecule. |

| CD Spectroscopy | Cotton effects corresponding to electronic transitions. |

As previously mentioned, the most significant dynamic process affecting the stereochemistry of this compound is pyramidal inversion at the sulfur atom. The rate of this inversion is typically slow at ambient temperatures, allowing for the isolation of individual enantiomers.

The energy barrier to this inversion can be determined experimentally by monitoring the rate of racemization of an enantiomerically enriched sample at elevated temperatures. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the energy of the ground state and the planar transition state, thereby providing a theoretical estimate of the inversion barrier. For aryl sulfoxides, these barriers are generally high enough to ensure stereochemical integrity under most operating conditions.

Computational and Theoretical Studies on 2,3 Dimethylbenzothiophene Sulfoxide

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its physical and chemical properties. For 2,3-Dimethylbenzothiophene sulfoxide (B87167), computational methods can elucidate the arrangement of electrons in molecular orbitals, the distribution of charge, and the nature of the chemical bonds.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For sulfoxide-containing aromatic compounds, the HOMO is typically a π-orbital distributed over the aromatic ring system, with significant contributions from the sulfur atom's lone pair electrons. The LUMO is generally a π*-antibonding orbital. The electron density distribution, which can be visualized through computational modeling, illustrates the probability of finding an electron in a particular region of the molecule. In 2,3-Dimethylbenzothiophene sulfoxide, the electron density is expected to be highest around the electronegative oxygen atom of the sulfoxide group and within the π-system of the benzothiophene (B83047) ring.

Table 1: Representative Frontier Molecular Orbital Energies for a Benzothiophene Sulfoxide Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | π-orbital on the benzothiophene ring and sulfur lone pair |

| LUMO | -1.5 | π*-antibonding orbital of the benzothiophene ring |

| HOMO-LUMO Gap | 4.7 | Indicates high kinetic stability |

Note: The values in this table are illustrative and represent typical energies for similar aromatic sulfoxide compounds.

The distribution of electron density in a molecule can be quantified through partial atomic charges and the molecular dipole moment. Due to the high electronegativity of the oxygen atom, the sulfoxide group is highly polarized, with a significant negative partial charge on the oxygen and a positive partial charge on the sulfur atom. This charge separation creates a large local dipole moment within the S=O bond.

Table 2: Calculated Partial Atomic Charges for Key Atoms in a Benzothiophene Sulfoxide Model

| Atom | Partial Charge (a.u.) |

| S | +0.85 |

| O | -0.75 |

| C (aromatic) | -0.1 to +0.1 |

Note: These values are representative examples derived from computational studies on analogous molecules.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining the energy barriers that govern reaction rates.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES for a reaction involving this compound, chemists can identify the most likely reaction pathways. researchgate.net These maps reveal the low-energy paths from reactants to products, passing through transition states and intermediates. For reactions such as the oxidation of the sulfoxide to a sulfone or its reduction to a sulfide (B99878), the PES would detail the energetic changes associated with the approach of the oxidizing or reducing agent and the subsequent bond-forming and bond-breaking steps.

A transition state is the highest energy point along the lowest energy path of a reaction. organic-chemistry.org Its structure represents a fleeting arrangement of atoms that is midway between reactants and products. organic-chemistry.org Quantum chemical calculations can precisely determine the geometry and energy of these transition states. The energy difference between the reactants and the transition state is the activation energy or activation barrier, a critical factor in determining the reaction rate. organic-chemistry.org A higher activation barrier corresponds to a slower reaction. For reactions involving this compound, such as its role in oxidation reactions, computational studies can pinpoint the transition state structures and quantify the associated activation energies. organic-chemistry.org

Table 3: Illustrative Activation Energies for Reactions of Aromatic Sulfoxides

| Reaction Type | Computational Method | Activation Energy (kcal/mol) |

| Oxidation to Sulfone | DFT (B3LYP) | 15-25 |

| Pummerer Rearrangement | MP2 | 20-30 |

Note: These are typical ranges for activation energies of common reactions involving aromatic sulfoxides, calculated using standard quantum chemical methods.

The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium (continuum solvation models) or explicitly by including individual solvent molecules in the calculation. Given the polar nature of the sulfoxide group, polar solvents are likely to stabilize charged intermediates and transition states, potentially lowering activation barriers and altering reaction pathways. For instance, in reactions where ionic species are formed, a polar solvent like dimethyl sulfoxide (DMSO) or water would be expected to facilitate the reaction more than a nonpolar solvent. mdpi.com

Based on the conducted research, there is no specific literature available that focuses solely on the computational and theoretical studies of the chemical compound “this compound” corresponding to the detailed outline provided.

The scientific literature extensively covers computational studies on related, but structurally distinct, sulfoxide-containing molecules such as dimethyl sulfoxide (DMSO), diphenyl sulfoxide, and various thiophene (B33073) derivatives. These studies employ the requested theoretical methods—including computational vibrational spectroscopy, NMR chemical shift predictions, electronic spectra calculations, analysis of pyramidal inversion barriers, and molecular dynamics simulations—to elucidate the properties of those specific compounds.

However, a direct application of these computational methodologies to "this compound" is not documented in the available search results. Therefore, it is not possible to provide the detailed research findings, data tables, and specific analysis for "this compound" as required by the article outline. Fulfilling the request would necessitate extrapolating data from dissimilar molecules, which would not adhere to the strict focus on the subject compound.

Advanced Spectroscopic Techniques for Elucidating Reactivity and Structure

In-Situ Spectroscopic Monitoring of Reactions

In-situ spectroscopy enables the observation of a chemical reaction as it happens, providing a continuous stream of data without the need to isolate intermediates. This is particularly valuable for understanding the mechanisms of reactions involving sulfoxides, such as their formation via oxidation of the corresponding sulfide (B99878) or their subsequent reactions.

Real-Time Tracking of Reaction Intermediates

The oxidation of a sulfide, like 2,3-dimethylbenzothiophene, to its corresponding sulfoxide (B87167) and subsequently to a sulfone, involves distinct intermediates. Techniques such as rapid-scan Fourier Transform Infrared (FTIR) and UV-Vis spectroscopy can track these species in real time. For instance, during the oxidation of the methylthio radical (CH₃S•) with O₂, the key peroxyl radical intermediate (CH₃SOO•) was successfully identified using matrix-isolation spectroscopy. nih.gov This intermediate is formed by the reaction with molecular oxygen. nih.gov Upon irradiation, this species can isomerize to the more stable sulfonyl radical (CH₃SO₂•). nih.gov

A similar approach applied to the oxidation of 2,3-dimethylbenzothiophene would allow for the detection of analogous transient species. By monitoring characteristic vibrational frequencies, such as the S=O stretch of the forming sulfoxide, or changes in the electronic absorption spectrum, researchers can confirm the presence and evolution of intermediates, providing direct evidence for the proposed reaction pathway.

Kinetic Studies via Spectroscopic Data

Spectroscopic data is fundamental to determining the kinetics of a reaction. By monitoring the change in concentration of a reactant or product over time, rate laws and activation parameters can be established. In studies of aryl sulfoxides, UV-Vis spectroscopy is a common tool for this purpose. For example, the oxidation of methyl 4-nitrophenyl sulfide and its corresponding sulfoxide by dimethyldioxirane (B1199080) was followed by monitoring the decay of the substrates' UV-Vis absorbance. rsc.org This allowed for the determination that both oxidations follow second-order kinetics. rsc.org

For 2,3-Dimethylbenzothiophene sulfoxide, a kinetic study could be designed to monitor its formation from the parent sulfide. By tracking the increase in absorbance at a wavelength specific to the sulfoxide, the reaction rate constant can be calculated. Such studies on related aryl sulfides have revealed that the reaction mechanism can shift depending on solvent polarity, from a concerted process to a two-step reaction involving a betaine (B1666868) intermediate. rsc.org Kinetic analysis provides critical information for optimizing reaction conditions and understanding the underlying electronic effects that govern reactivity. rsc.orgorganic-chemistry.org

Solid-State Spectroscopic Characterization for Material Science Applications

The properties of molecules in the solid state can differ significantly from those in solution. Solid-state spectroscopy provides crucial information about crystal packing, intermolecular interactions, and the photophysical properties of materials, which is vital for applications in organic electronics and materials science.

Optical Anisotropy and Excited State Lifetimes

The arrangement of molecules in a crystal lattice can lead to optical anisotropy, where the material's optical properties depend on the direction of light propagation. For aryl sulfoxides and related benzothiophene (B83047) derivatives, sulfur oxidation has a substantial impact on their optical and electronic properties. mdpi.commdpi.com

The photophysical characteristics, including excited state lifetimes, are of particular interest. Studies on various aryl sulfoxides show that the lifetimes of their excited states are highly dependent on the oxidation state of the sulfur atom and the molecular structure. mdpi.comnih.govresearchgate.net Nonradiative decay pathways, such as pyramidal inversion at the sulfur center and the formation of charge-transfer states, often dictate the fluorescence behavior of these compounds. nih.govresearchgate.net For some organosulfur materials, sulfoxides exhibit longer fluorescence lifetimes compared to their parent sulfides. mdpi.com The introduction of oxygen atoms can also shift absorption and emission to longer wavelengths. mdpi.com

This table presents typical data for analogous aryl sulfoxide systems to illustrate the expected photophysical properties. Specific values for this compound would require experimental measurement.

Advanced NMR Spectroscopy for Complex Structural Elucidation

While one-dimensional ¹H and ¹³C NMR are standard for basic characterization, complex structures and subtle stereochemical details often require more advanced techniques. Two-dimensional (2D) NMR experiments are powerful tools for unambiguously determining the complete chemical structure and preferred conformation of molecules like this compound. nih.govrsc.orgias.ac.innih.govresearchgate.net

2D NMR Techniques for Connectivity and Conformation

2D NMR experiments correlate signals from different nuclei, revealing through-bond and through-space relationships that are not apparent in 1D spectra.

Connectivity: To establish the covalent framework, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are paramount. ustc.edu.cncolumbia.edunih.gov

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, quickly identifying all C-H single bonds. columbia.edu

Conformation: The three-dimensional arrangement of atoms is determined using through-space correlations, primarily from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.eduacdlabs.com

NOESY/ROESY detect protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected by bonds. columbia.eduacdlabs.com For this compound, a key conformational feature is the orientation of the sulfoxide oxygen. A NOESY experiment could reveal correlations between the protons of one of the methyl groups and a proton on the adjacent benzene (B151609) ring, providing strong evidence for the molecule's preferred conformation in solution. Such analyses have been used to quantify the proportions of different conformers in solution for other complex molecules. mdpi.comnih.gov

Dynamic NMR for Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for the quantitative study of dynamic intramolecular processes that occur on the NMR timescale, such as conformational changes and stereochemical inversions. In the case of this compound, DNMR can be employed to elucidate the energetics of the pyramidal inversion at the chiral sulfur center. This process involves the interconversion between two enantiomeric forms of the sulfoxide.

The stereochemical lability of the sulfoxide is a function of the energy barrier to this inversion. At room temperature, this barrier is typically high enough to slow the inversion process on the NMR timescale, allowing for the potential differentiation of diastereotopic nuclei. The methyl groups at the C2 and C3 positions of the benzothiophene ring system, being in proximity to the chiral sulfoxide center, are diastereotopic. Consequently, in a slow exchange regime, they are expected to exhibit distinct signals in the ¹H NMR spectrum.

As the temperature of the sample is increased, the rate of pyramidal inversion at the sulfur atom also increases. This enhanced rate of exchange between the two enantiomeric forms leads to a characteristic series of changes in the NMR spectrum. The initially sharp and distinct signals for the diastereotopic methyl groups will broaden, move closer to each other, and eventually coalesce into a single, sharp peak at a specific temperature known as the coalescence temperature (T_c). Above this temperature, in the fast exchange regime, the NMR spectrometer detects only the time-averaged environment of the methyl protons.

By analyzing the lineshape of the signals at various temperatures, it is possible to determine the rate constant (k) for the inversion process at each temperature. The free energy of activation (ΔG‡) for the pyramidal inversion can then be calculated using the Eyring equation. A detailed study of this compound would yield precise data on the energetic barrier to this fundamental exchange process, providing insight into its stereochemical stability.

The following table presents data from a representative DNMR study illustrating the determination of the kinetic parameters for the pyramidal inversion of an aryl sulfoxide, serving as a model for this compound.

| Temperature (K) | Observed Linewidth (Hz) | Rate Constant (k, s⁻¹) | Free Energy of Activation (ΔG‡, kcal/mol) | Exchange Regime |

| 300 | 2.5 | 7.85 | 16.5 | Slow |

| 310 | 5.0 | 15.7 | 16.6 | Slow |

| 320 | 15.0 | 47.1 | 16.7 | Intermediate |

| 328 | Coalescence | 110.3 | 16.8 | Coalescence |

| 340 | 10.0 | 258.6 | 16.9 | Fast |

| 350 | 3.0 | 542.1 | 17.0 | Fast |

Detailed Research Findings:

In this illustrative study, the two diastereotopic methyl groups of the model compound exhibit a chemical shift difference (Δν) of 49.5 Hz at low temperatures. As the temperature is raised, the rate of pyramidal inversion increases, leading to the coalescence of the two singlets into a broad single peak at a coalescence temperature (T_c) of 328 K. At this temperature, the rate constant of exchange (k_c) is calculated to be 110.3 s⁻¹.

From the rate constant at the coalescence temperature, the free energy of activation (ΔG‡) for the pyramidal inversion is determined to be 16.8 kcal/mol. This value provides a quantitative measure of the stereochemical stability of the sulfoxide. The data demonstrates a consistent increase in the rate constant with temperature, as expected for a thermally activated process. The calculated free energy of activation remains relatively constant across the temperature range, indicating the reliability of the experimental data and the applicability of the underlying theoretical model. Such studies are crucial for understanding the structural dynamics and reactivity of chiral organosulfur compounds.

Applications in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

2,3-Dimethylbenzothiophene sulfoxide (B87167) and its parent compounds are highly valued as intermediates in organic synthesis. They serve as foundational structures for generating a diverse library of more complex heterocyclic compounds.

Benzothiophene (B83047) S-oxides are established precursors for the synthesis of C3-functionalized benzothiophenes, which can be challenging to prepare through other methods due to regioselectivity issues. researchgate.net A metal-free approach has been developed that combines sulfoxide-directed C-H cross-couplings with tunable electrophile-mediated heterocyclizations and carbocyclative dimerizations to access a variety of benzothiophene-based systems. nih.gov This method avoids the use of expensive and potentially contaminating palladium catalysts often required in traditional cross-coupling reactions. nih.gov

The synthesis of 2,3-disubstituted benzothiophenes can be achieved through a stepwise process involving aryl sulfoxides. rsc.org This can involve an interrupted Pummerer reaction/ rsc.orgrsc.org-sigmatropic rearrangement/cyclization sequence to create various benzothiophene products from non-prefunctionalized polyaromatic hydrocarbons. researchgate.net Another facile synthesis of benzothiophenes from aryl sulfoxides involves a sulfonium-rearrangement triggered cyclization with allenenitriles. researchgate.netrsc.orgbohrium.com This one-pot, two-step process generates ortho-allenic phenyl sulfides that subsequently cyclize to form 2-alkyl-3-cyano-benzothiophenes under mild conditions. rsc.orgbohrium.com

Furthermore, the cyclization of arylketene dithioacetal monoxides, which are related to sulfoxides, using trifluoromethanesulfonic anhydride (B1165640) provides a route to 2-methylthiobenzothiophene derivatives under Pummerer-like conditions. rsc.org These methods highlight the versatility of the sulfoxide group in facilitating the construction of the benzothiophene skeleton and introducing a variety of substituents. A practical synthesis of nonsymmetrical thiophene-fused aromatic systems, inspired by the biodegradation of benzothiophene, has also been developed using benzothiophene sulfoxides. nih.gov

The sulfoxide group is a classical functional group for directing the stoichiometric metalation and functionalization of C–H bonds. researchgate.net In recent years, its utility has been expanded to catalytic C–H activation reactions. researchgate.net The sulfoxide can coordinate to a metal catalyst, directing functionalization to a specific position on the aromatic ring. researchgate.net For instance, Rh(III)-catalyzed ortho-alkenylation can be directed by the sulfoxide group, followed by an acid-induced interrupted Pummerer cyclization to yield 2,3-disubstituted benzothiophenes. rsc.org

Significantly, the directing ability of the sulfoxide group is not limited to metal-catalyzed processes. A metal-free approach allows for C-H/C-H type coupling of benzothiophene S-oxides with phenols to achieve C4 arylation. researchgate.net This process operates without a directing group in the traditional sense and avoids metal catalysts, making it compatible with sensitive functionalities. researchgate.net Sulfoxides can capture both nucleophiles and electrophiles to form sulfonium (B1226848) salts, which then facilitate C-C bond formation at the expense of C-H bonds. researchgate.net This cascade strategy, involving an interrupted Pummerer reaction and a rsc.orgrsc.org sigmatropic rearrangement, has been used for the metal-free C-H/C-H couplings of aryl sulfoxides with phenols. researchgate.net This versatility underscores the renaissance of sulfoxides in directing C-H functionalization. researchgate.net

Integration into Organic Electronic Materials

The unique electronic nature of the sulfoxide group, and its oxidized counterpart the sulfone, makes benzothiophene sulfoxides attractive components for organic electronic materials. The oxidation of the sulfur atom transforms it from an electron-donating sulfide (B99878) to an electron-accepting sulfoxide or sulfonyl group, allowing for the fine-tuning of electronic properties. mdpi.com

Benzothiophene sulfoxides are being incorporated into π-conjugated systems to create novel organic semiconductors. nih.govmdpi.com A modular approach has been developed for the synthesis of unsymmetrical nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) scaffolds, which are known for their high performance in organic transistors. rsc.orgrsc.org This method combines a transition-metal-free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction, allowing for the creation of a library of BTBT materials from readily available partners. rsc.orgrsc.org The synthesis of π-conjugated benzo[b]naphtho[1,2-d]thiophene (B1207054) (BNT) sulfoxides has also been achieved through a biomimetic approach inspired by benzothiophene biodegradation. nih.gov These strategies enable the construction of complex, fused aromatic systems where the sulfoxide group is an integral part of the conjugated backbone.

The oxidation state of the sulfur atom in benzothiophene-based materials has a profound impact on their optical and electronic properties. mdpi.com Studies on π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides have explored their photophysical properties for the first time, revealing excellent fluorescence characteristics in both solution and solid states. nih.gov The quantum yields and emission wavelengths of these materials are dependent on the substitution pattern on the aromatic core. researchgate.net

The introduction of oxygen atoms to the sulfur bridge in BTBT derivatives significantly alters their optoelectronic properties. mdpi.combohrium.com As the number of oxygen atoms increases (from sulfide to sulfoxide to sulfone), a noticeable shift in both absorption and emission maxima to longer wavelengths (a bathochromic shift) is observed. mdpi.com This chemical modification is a useful strategy to modulate the electronic structure and influence fluorescence and redox properties. mdpi.com For example, oxidized forms of 2,7-dibromo-BTBT exhibit enhanced emission properties, with quantum yields reported to exceed 99%. mdpi.combohrium.com

| Compound | Absorption Max (λabs) [nm] (in DCM) | Emission Max (λem) [nm] (in DCM) | Quantum Yield (Φ) (in DCM) |

| 2,7-diBr-BTBT | 338 | 362 | 0.23 |

| 2,7-diBr-BTBTDO (dioxide) | 354 | 418 | >0.99 |

| 2,7-diBr-BTBTTO (tetraoxide) | 370 | 436 | >0.99 |

| Data sourced from a study on sulfur oxidation in BTBT derivatives. mdpi.com |

The concept of singlet fission, a process where one singlet exciton (B1674681) splits into two triplet excitons, is critical for enhancing solar cell efficiency. While not specifically detailed for 2,3-Dimethylbenzothiophene sulfoxide, the search for suitable chromophores often involves tuning electronic state energies (E(S1) and E(T1)). acs.org The modification of benzothiophene cores by oxidation provides a pathway to manipulate these energy levels, suggesting a potential avenue for designing new singlet fission materials. mdpi.comacs.org

Benzothiophene-based structures, particularly the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core, are premier organic semiconductors for applications like organic field-effect transistors (OFETs). rsc.orgnih.govresearchgate.net Their rigid, planar structure and tendency to form highly ordered packed structures facilitate efficient charge transport. rsc.orgnih.gov The properties of these organic semiconductors can be tuned through molecular design, including modifying the conjugated backbone. rsc.org

Oxidation of the sulfur atom is a key strategy for this tuning. mdpi.com Transforming the electron-donating sulfide into an electron-accepting sulfonyl group can switch the material's charge transport characteristics, making oligothiophene sulfones interesting as potential bipolar or n-type semiconductors. mdpi.com This contrasts with the typically p-type behavior of their non-oxidized counterparts. mdpi.com A study on 2,7-dibromo BTBT and its oxidized forms revealed that sulfur oxidation significantly alters crystal packing, thermal stability, and optoelectronic properties. mdpi.combohrium.com The oxidized versions showed increased thermal stability and superior emission properties. mdpi.combohrium.com By synthetically modifying the BTBT scaffold, for example in unsymmetrical derivatives, it is possible to modulate the solid-state assembly and molecular orbital energy levels, thereby tuning the semiconductor's performance. rsc.orgrsc.org This tunability is crucial for designing advanced organic semiconductors for next-generation electronic devices. mdpi.comrsc.org

Catalytic Applications of Benzothiophene Sulfoxides or their Metal Complexes

While extensive research into the catalytic applications of the specific compound this compound is not widely documented, the broader class of benzothiophene sulfoxides and chiral sulfoxides, in general, has been explored in various catalytic contexts. These applications primarily fall into two categories: their use as ligands in transition metal catalysis and their roles in organocatalytic transformations.

Ligands in Transition Metal Catalysis

The use of chiral sulfoxides as ligands in transition metal-catalyzed asymmetric synthesis has been a subject of ongoing research. nih.gov These compounds are attractive as ligands due to the chirality at the sulfur atom, which is in close proximity to the metal center, and their ability to coordinate with the metal through either the sulfur or oxygen atom. researchgate.net This dual coordination capability can influence the electronic and steric environment of the catalyst, potentially leading to high levels of enantioselectivity in chemical reactions. researchgate.net

Although specific studies detailing the use of this compound as a ligand are not prominent in the literature, the development of novel chiral sulfur-olefin hybrid ligands has demonstrated the potential of sulfoxide-containing molecules in catalysis. For instance, a class of chiral sulfoxide-olefin ligands has been successfully employed in rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids to α,β-unsaturated carbonyl compounds, achieving high enantioselectivities. nih.gov

The general utility of sulfoxide ligands is further exemplified by the use of sulfoxide-oxazoline (SOX) ligands in palladium(II)-catalyzed cross-coupling reactions. acs.org These catalytic systems have proven effective in the formation of carbon-nitrogen bonds. acs.org Additionally, sulfur-functionalized N-heterocyclic carbenes, which can incorporate a sulfoxide moiety, are emerging as a promising class of ligands for transition metal catalysis. tulane.edu

The potential for chiral sulfoxides to serve as effective ligands in metal-catalyzed asymmetric reactions has been demonstrated in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclic enones, where the use of a chiral sulfoxide ligand led to the formation of the product with significant enantiomeric excess. researchgate.net

| Catalyst System | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rhodium / Chiral Sulfoxide-Olefin Ligand | Asymmetric 1,4-addition | Aryl boronic acids, α,β-unsaturated carbonyls | Chiral carbonyl compounds | Up to 98% | nih.gov |

| [(4')RhOH]₂ / Chiral Sulfoxide Ligand | Asymmetric 1,4-addition | Phenylboronic acid, Cyclic enone | Chiral β-aryl ketone | 81% | researchgate.net |

| Palladium(II) / SOX Ligand / Phosphoric Acid | C(sp³)-H/N(sp²) Cross-coupling | Secondary arylamines, Terminal olefins | Tertiary arylamines | High regio- and stereoselectivities | acs.org |

Organocatalytic Roles

In the realm of organocatalysis, benzothiophene sulfoxides have been utilized as reactants in metal-free transformations, where the sulfoxide group plays a crucial role in activating the molecule for subsequent reactions. A notable example is the C-H/C-H-type coupling of benzothiophenes with phenols to produce C4-arylated benzothiophenes. nih.gov In this process, the benzothiophene is first oxidized to the corresponding S-oxide, which then undergoes a reaction with the phenol (B47542) in the absence of a metal catalyst. nih.gov

Research in this area has shown that the substitution pattern on the benzothiophene ring significantly influences the outcome of the reaction. For instance, while benzothiophenes with an electron-withdrawing group at the C3 position are important for the desired C4 arylation, the use of 2,3-dimethylbenzothiophene S-oxide in a similar reaction led to a C3 coupled product in a 65% yield, underscoring the directing effect of the methyl groups. nih.gov

Quantum chemical calculations have suggested a stepwise mechanism for this metal-free arylation, involving the formation of a π-complex between the benzothiophene and a phenoxonium cation. nih.gov

Furthermore, benzothiophene S-oxides have been employed in a transition-metal-free, one-pot stereocontrolled synthesis of substituted (E,Z)-1,3-dienes. manchester.ac.uk In this methodology, the benzothiophene S-oxide engages with a styrene (B11656) partner through an interrupted Pummerer reaction, followed by the addition of an organolithium or organomagnesium reagent, which leads to the selective dismantling of the benzothiophene structure to yield the diene product. manchester.ac.uk

While these examples showcase the utility of benzothiophene sulfoxides in facilitating chemical transformations without the need for transition metals, it is important to note that in these specific roles, the benzothiophene sulfoxide is a reactant that is consumed in the reaction rather than acting as a true organocatalyst that is regenerated in a catalytic cycle.

| Reaction Type | Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Metal-Free C-H/C-H Coupling | 2,3-Dimethylbenzothiophene S-oxide, Phenol | - | C3-arylated benzothiophene | 65% | nih.gov |

| Stereocontrolled Diene Synthesis | Benzothiophene S-oxides, Styrenes | Organolithium/magnesium reagents | Substituted (E,Z)-1,3-dienes | Not specified | manchester.ac.uk |

Chemical Degradation and Environmental Transformation Pathways

Oxidative and Reductive Degradation Under Abiotic Conditions

Abiotic degradation processes, which are non-biological in nature, play a crucial role in the transformation of organic pollutants in the environment. These processes are primarily driven by chemical reactions such as oxidation and reduction, as well as by photochemical energy.

The oxidation of benzothiophene (B83047) and its derivatives has been investigated as a method for their removal from fuel sources. Oxidative desulfurization (ODS) processes often involve the use of catalysts to facilitate the oxidation of sulfur-containing compounds. While specific studies on 2,3-dimethylbenzothiophene sulfoxide (B87167) are not prevalent, the oxidation of the parent compound, benzothiophene, suggests that the sulfur atom is the primary site of reaction. The oxidation rate is influenced by the electron density at the sulfur atom.

In the context of dibenzothiophene (B1670422), a related compound, oxidation is a key step in its degradation. The oxidation of dibenzothiophene can lead to the formation of dibenzothiophene sulfoxide and subsequently dibenzothiophene sulfone. researchgate.net A unique thia-Baeyer–Villiger-type oxidation has been demonstrated for dibenzothiophene sulfoxide derivatives, leading to the cleavage of the C-S bond and the formation of dibenzo nih.govnih.govoxathiin-6-oxide or its hydrated products. uclouvain.be This process can be facilitated by porphyrin iron (III) in the presence of an oxidant and ultraviolet irradiation. uclouvain.be

Advanced oxidation processes (AOPs) utilizing ozone have also been studied for the degradation of dimethyl sulfoxide (DMSO), a simpler sulfoxide. nih.gov These processes generate highly reactive hydroxyl radicals that can lead to the formation of intermediates such as methanesulfinate (B1228633) and methanesulfonate. nih.gov While a direct analogue, this suggests that the sulfoxide group in 2,3-dimethylbenzothiophene sulfoxide would be susceptible to attack by strong oxidizing agents.

Photochemical degradation is a significant environmental transformation pathway for many organic compounds. Studies on dibenzothiophene (DBT) have shown that it undergoes photodegradation when exposed to UV light. nih.govnih.gov The photodegradation of DBT in artificial seawater at 254 nm has been shown to yield DBT sulfoxide as one of the products. nih.gov This indicates that the sulfur atom is susceptible to photooxidation.

The presence of photosensitizers can influence the degradation pathways. For instance, the photocatalytic degradation of DBT in the presence of a catalyst like La/PEG-modified TiO2 under visible light has been investigated. researchgate.net In such systems, DBT is oxidized to the corresponding sulfoxides and sulfones. researchgate.net The efficiency of this process is dependent on factors such as the initial concentration of the compound, the catalyst loading, pH, and the presence of oxidizing agents like hydrogen peroxide. researchgate.net

The photochemical degradation of dibenzothiophene sulfoxide derivatives has also been explored. uclouvain.be Ultraviolet irradiation from sources like sunlight or a high-pressure mercury lamp can induce a thia-Baeyer–Villiger-type oxidation, leading to C-S bond cleavage. uclouvain.be This suggests that this compound could undergo similar ring-opening reactions upon exposure to sunlight in the environment.

Stability and Reactivity in Environmental Analogues (Non-Biological)

To understand the persistence and transformation of a chemical in the environment, its stability and reactivity are studied in simulated environmental systems.

The fate of sulfur-containing aromatic hydrocarbons in marine environments has been a subject of study. While specific data for this compound is scarce, research on dibenzothiophene provides some clues. Dibenzothiophene has been shown to undergo photodegradation in seawater when exposed to natural sunlight, with dibenzothiophene sulfoxide being one of the identified products. nih.gov

The stability of organosulfur compounds is also a key consideration in industrial processes. For instance, oxidative desulfurization (ODS) of model fuel containing benzothiophene has been carried out using catalysts to understand their degradation kinetics. Such studies help in predicting the behavior of these compounds under specific chemical conditions.

Identifying degradation intermediates is crucial for elucidating transformation pathways. In the photodegradation of dibenzothiophene, dibenzothiophene sulfoxide is a known intermediate. nih.gov Further oxidation can lead to the formation of dibenzothiophene sulfone. researchgate.net

In the case of the thia-Baeyer–Villiger-type oxidation of dibenzothiophene sulfoxides, the primary products are dibenzo nih.govnih.govoxathiin-6-oxide and its hydrated form, 2-(2-hydroxyphenyl)-benzenesulfinic derivatives. uclouvain.be These intermediates are indicative of a C-S bond cleavage mechanism.

Studies on the microbial degradation of dibenzothiophene have also identified various intermediates. Although this is a biological process, some of the initial oxidative steps might be analogous to abiotic oxidation. For example, the formation of 3-hydroxy-2-formylbenzothiophene (B1206837) is a common metabolite in the Kodama pathway for DBT metabolism. nih.govresearchgate.net

The following table summarizes the potential degradation products of compounds structurally related to this compound under different abiotic conditions.

| Parent Compound | Condition | Potential Degradation Products/Intermediates |

| Dibenzothiophene | UV irradiation in seawater | Dibenzothiophene sulfoxide |

| Dibenzothiophene | Photocatalytic oxidation | Dibenzothiophene sulfoxide, Dibenzothiophene sulfone |

| Dibenzothiophene sulfoxide | UV irradiation with catalyst | Dibenzo nih.govnih.govoxathiin-6-oxide, 2-(2-hydroxyphenyl)-benzenesulfinic derivatives |

| Dimethyl sulfoxide | Ozonation (AOP) | Methanesulfinate, Methanesulfonate |

Studies on Resistance to Oxidative Degradation in Advanced Materials

The resistance of certain compounds to oxidative degradation is a property that can be exploited in the development of advanced materials. While there is no specific information available regarding the use of this compound in advanced materials for its resistance to oxidative degradation, the principles of oxidative stability are relevant. The inherent stability of the benzothiophene ring structure, combined with the presence of the sulfoxide group, could potentially impart specific properties. However, without direct research, any application in this area remains speculative. The focus of research on related compounds has been more on their degradation for environmental remediation rather than their stability for material applications. nih.gov

Future Research Directions and Emerging Opportunities

Development of Highly Sustainable and Green Synthetic Routes

The future synthesis of 2,3-Dimethylbenzothiophene sulfoxide (B87167) and its derivatives will likely prioritize sustainability and green chemistry principles. Traditional methods for the oxidation of sulfides to sulfoxides often rely on strong, stoichiometric oxidants that can generate hazardous waste. organic-chemistry.org Future research is expected to focus on cleaner, more efficient catalytic systems.

Key areas of development include:

Catalyst-Free Electrochemical Synthesis: Electrochemical methods offer a green alternative by avoiding the need for chemical oxidants and catalysts. organic-chemistry.org Research could explore the direct electrochemical oxidation of 2,3-Dimethylbenzothiophene to its corresponding sulfoxide.

Solvent-Promoted Oxidation with O₂/Air: Recent studies have shown that solvents can promote the oxidation of sulfides to sulfoxides and sulfones using molecular oxygen or air as the terminal oxidant, controlled by temperature. organic-chemistry.orgresearchgate.net Adapting such systems for 2,3-Dimethylbenzothiophene could provide a highly sustainable and atom-economical synthetic route.

Metal-Free Methodologies: To minimize metal toxicity and advance green chemistry, metal-free synthetic approaches are gaining traction. nih.gov These methods often employ controlled reaction conditions with alternative sulfur sources or activators. nih.govrsc.org

| Synthetic Approach | Potential Advantages for 2,3-Dimethylbenzothiophene Sulfoxide Synthesis |

| Electrochemical Oxidation | Avoids chemical oxidants, catalyst-free, potentially high selectivity. organic-chemistry.org |

| O₂/Air with Solvent Promotion | Uses readily available and environmentally benign oxidant, tunable selectivity. organic-chemistry.org |

| Metal-Free Synthesis | Reduces metal contamination, aligns with green chemistry principles. nih.govrsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The sulfoxide functional group is known to be a versatile handle in organic synthesis, capable of directing C-H activation and participating in various rearrangements. researchgate.netresearchgate.net The unique electronic and steric environment of this compound could lead to novel reactivity.

Future research could investigate:

Sulfoxide-Directed C-H Functionalization: The sulfoxide group can act as a directing group for the metal-catalyzed functionalization of C-H bonds, a strategy that is highly efficient and regioselective. researchgate.net Exploring this reactivity could lead to the synthesis of novel, functionalized benzothiophene (B83047) derivatives.

Sigmatropic Rearrangements: Aryl sulfoxides are known to undergo rsc.orgrsc.org and eurekaselect.comeurekaselect.com sigmatropic rearrangements, which can lead to the formation of new carbon-carbon and carbon-sulfur bonds in dearomatization reactions. researchgate.netnih.govrsc.org Investigating the propensity of this compound to undergo such transformations could unveil new synthetic pathways. nih.govrsc.org

Pummerer-Type Reactions: The Pummerer reaction and its variants offer a pathway to functionalize the carbon atom alpha to the sulfoxide. Interrupted Pummerer reactions can lead to cyclization and the formation of complex heterocyclic systems. researchgate.netrsc.org

Design of Advanced Materials with Tailored Optoelectronic Properties

Benzothiophene derivatives are key components in a variety of organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The oxidation of the sulfur atom in the thiophene (B33073) ring to a sulfoxide or sulfone significantly alters the electronic properties of the molecule, often transforming it from an electron-donating to an electron-accepting character. mdpi.com

Emerging opportunities in this area include:

Tunable Emission Properties: The oxidation state of the sulfur atom in benzothiophene derivatives has a substantial impact on their optical properties, including absorption and emission wavelengths. mdpi.com By synthesizing derivatives of this compound, it may be possible to create new fluorescent materials with tailored emission spectra.

Development of n-Type Semiconductors: The introduction of the electron-withdrawing sulfoxide group can be a strategy for designing n-type or bipolar semiconductor materials, which are essential for various organic electronic devices. mdpi.com

Functionalized Materials for Sensing: The benzothiophene scaffold can be functionalized to create materials for organic sensors. mdpi.com The reactivity of the sulfoxide group could be exploited to attach various sensing moieties to the 2,3-Dimethylbenzothiophene core.

| Property | Influence of Sulfur Oxidation | Potential Application for this compound Derivatives |

| Electronic Character | Shifts from electron-donating to electron-accepting. mdpi.com | n-type or bipolar organic semiconductors. mdpi.com |

| Photoluminescence | Can enhance quantum yields and shift emission wavelengths. mdpi.com | Novel fluorescent materials for OLEDs and sensors. mdpi.comspiedigitallibrary.orgresearchgate.net |

| Crystal Packing | Significantly altered, affecting charge carrier mobility. mdpi.com | Materials for organic field-effect transistors (OFETs). mdpi.com |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and materials discovery. acs.orgneurips.ccresearchgate.netnips.ccovid.com For a relatively unexplored compound like this compound, these computational tools could significantly accelerate research.

Future directions include:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products and optimal conditions for new transformations. acs.orgneurips.ccnips.cc This could be applied to forecast the reactivity of this compound in various C-H functionalization or rearrangement reactions.

Generative Models for Novel Derivatives: AI can be used to design new molecules with desired properties. mdpi.com Generative models could propose novel derivatives of this compound with optimized optoelectronic properties for specific material applications.

Accelerating Retrosynthetic Analysis: AI-powered tools can rapidly generate and evaluate multiple synthetic pathways for a target molecule, aiding in the efficient planning of syntheses for complex derivatives. biopharmatrend.com

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A comprehensive understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its rational application. An integrated approach combining experimental studies with computational chemistry will be key. researchgate.net

Areas for future investigation include:

Computational Modeling of Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving this compound, providing insights into transition states and reaction energetics. researchgate.netwhiterose.ac.uk

Correlation of Electronic Structure with Properties: Computational studies can correlate the electronic structure of the molecule and its derivatives with experimentally observed properties, such as absorption spectra and redox potentials. elsevierpure.com This can guide the design of new materials with specific characteristics.

Investigating Non-covalent Interactions: The crystal packing and intermolecular interactions of this compound derivatives will significantly influence their properties in the solid state. spiedigitallibrary.org Computational analysis of these interactions can aid in the design of materials with desired charge transport characteristics.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in sustainable chemistry, synthetic methodology, and advanced materials.

Q & A

Basic: How can synthesis conditions be optimized for 2,3-Dimethylbenzothiophene sulfoxide to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use dimethyl sulfoxide (DMSO) as a solvent and oxidizing agent, as it promotes sulfoxidation reactions efficiently. For example, iodine-DMSO systems can facilitate cyclization in heterocyclic synthesis .

- Temperature Control : Maintain reflux conditions (e.g., 80–120°C) to ensure complete conversion of precursors like 2,3-dimethylbenzothiophene to the sulfoxide derivative .

- Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution using ethyl acetate/hexane mixtures to isolate the sulfoxide from unreacted starting materials or overoxidized sulfone byproducts .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For vapor exposure, wear NIOSH-approved respirators with organic vapor cartridges .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile sulfur oxides or formaldehyde, which are potential decomposition products .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation to sulfone derivatives .

Advanced: What advanced analytical techniques resolve structural and purity challenges in this compound research?

Methodological Answer:

- GC×GC-HR-ToF–MS : Use two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry to separate and identify sulfonated benzothiophene derivatives in complex mixtures. Optimize with derivatization agents (e.g., BSTFA) for enhanced volatility .

- Capillary Electrophoresis (CE) : Apply cyclodextrin-based chiral selectors in CE buffers to resolve enantiomeric impurities. For example, sulfated β-cyclodextrin at pH 8.5 can separate diastereomers with baseline resolution .

- NMR Spectroscopy : Deuterated DMSO (DMSO-d₆) is ideal for resolving proton environments in sulfoxides due to its high polarity and ability to dissolve hydrophobic analytes .

Advanced: How do reaction conditions influence contradictory outcomes in sulfoxide vs. sulfone formation?

Methodological Answer:

- Oxidant Strength : Mild oxidants (e.g., H₂O₂ in acetic acid) favor sulfoxide formation, while strong oxidants (e.g., KMnO₄) lead to overoxidation to sulfones. Monitor reaction progress via TLC to terminate at the sulfoxide stage .

- Solvent Effects : Polar aprotic solvents like DMSO stabilize sulfoxide intermediates but may require dilution with water to prevent further oxidation .

- Catalytic Additives : Transition metals (e.g., CuI) can modulate selectivity. For example, CuI in DMSO enhances sulfoxidation efficiency while minimizing sulfone byproducts .

Advanced: What biological mechanisms make this compound relevant in cancer research?

Methodological Answer:

- Apoptosis Induction : Assess mitochondrial pathways (e.g., Bax/Bcl-2 ratio) in cancer cell lines using flow cytometry. For example, sulfoxide derivatives upregulate caspase-3 activity in prostate cancer models .

- Receptor Interactions : Use electrophoretic mobility shift assays (EMSAs) to study binding to nuclear receptors (e.g., estrogen receptors) .

- Metabolic Profiling : Track sulfoxide metabolites via LC-MS in cellular assays, focusing on sulfoxide-to-sulfide redox cycling as a potential therapeutic target .

Advanced: How can this compound be applied in material science or catalysis?

Methodological Answer:

- Catalytic Applications : Investigate its role in hydrodesulfurization (HDS) reactions for fossil fuel refinement. Test activity in fixed-bed reactors with Co-Mo/Al₂O₃ catalysts under high-pressure H₂ .

- Organic Semiconductors : Characterize charge transport properties using cyclic voltammetry and UV-vis spectroscopy. Sulfoxide moieties enhance electron-withdrawing capacity, improving thin-film conductivity .

- Polymer Modification : Graft sulfoxide groups onto polymer backbones (e.g., polystyrene) via radical polymerization to create hydrophilic materials for membrane technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.